molecular formula C10H21ClN2O2 B3116547 tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride CAS No. 2173637-27-7

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride

Cat. No.: B3116547
CAS No.: 2173637-27-7
M. Wt: 236.74
InChI Key: RZXBZGWTVRXEHJ-WSZWBAFRSA-N
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Description

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Scientific Research Applications

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst to form hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under specific conditions.

Comparison with Similar Compounds

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride can be compared with similar compounds such as:

    tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate: This compound has a similar pyrrolidine ring structure but differs in the functional groups attached.

    tert-Butyl (3R,4S)-4-methylpyrrolidine-3-carboxylate: This compound lacks the carbamate linkage present in this compound.

    tert-Butyl (3R,4S)-4-methylpyrrolidine-3-ylamine: This compound features an amine group instead of the carbamate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXBZGWTVRXEHJ-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride
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tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride

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